1-(2,4-dimethylphenyl)-1H-pyrazol-4-amine

Vue d'ensemble

Description

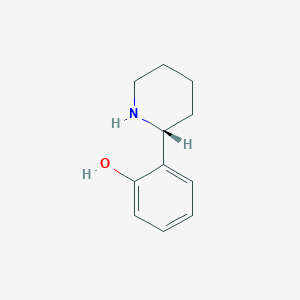

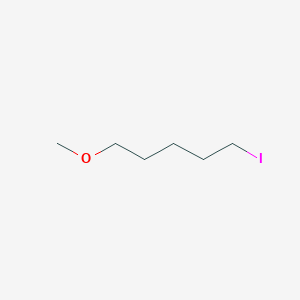

1-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine, also known as DMPP, is an aromatic amine that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. DMPP has a molecular weight of 187.22 g/mol and a melting point of 97-98°C. It is a derivative of pyrazole, a five-membered heterocyclic ring composed of four carbon atoms and one nitrogen atom. DMPP is an important research tool in the fields of organic synthesis, drug development, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines involves reactions with a range of primary amines, including the dimethylaminoethyl variant, showcasing significant cytotoxic properties against various cancer cell lines. This synthesis route indicates potential applications in developing anticancer agents (Deady et al., 2003).

Fluorescent Property Evaluation

A study on the synthesis, characterization, and evaluation of fluorescent properties of 1,3,5-triaryl-2-pyrazolines, derived from (3,4-dimethylphenyl) hydrazine hydrochloride, reveals these compounds possess fluorescence properties in the blue region of the visible spectrum. This property is significant for applications in materials science, particularly in the development of fluorescent markers or sensors (Hasan, Abbas, & Akhtar, 2011).

Photophysical and Charge Transfer Properties

Research on the electron-donating effect of amine groups on charge transfer and photophysical properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolone derivatives indicates potential applications in organic semiconductor devices. The study showcases how substituents like dimethylamine enhance charge transport properties, making these derivatives promising for electronic and optoelectronic applications (Irfan, Chaudhry, & Al‐Sehemi, 2020).

Apoptosis Induction in Cancer Cells

A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including derivatives with dimethyl substitutions, have been identified as potent inducers of apoptosis in cancer cells. These compounds exhibit strong anticancer activity, highlighting their potential for therapeutic development (Zhang et al., 2008).

Mécanisme D'action

- By inhibiting monoamine oxidases and prostaglandin synthesis, amitraz disrupts essential cellular processes .

- Cellular effects include altered neurotransmission, disrupted energy metabolism, and impaired reproductive function .

Target of Action

Mode of Action

Biochemical Pathways

- Amitraz affects several pathways:

- Interference with neurotransmitter metabolism disrupts insect neural signaling. Disruption of energy production pathways contributes to insect lethality. Amitraz may cause chemosterilization in the target species .

Pharmacokinetics

- Amitraz is non-systemic , meaning it does not readily enter the bloodstream after topical application. It remains localized at the application site. Hydrolysis of amitraz yields metabolites such as N-(2,4-dimethylphenyl)-N’-methylformamidine. Excretion occurs primarily through feces and urine. Limited systemic absorption reduces the risk of toxicity in mammals .

Result of Action

Action Environment

- Factors such as temperature, humidity, and pH influence amitraz efficacy. Stability is affected by exposure to light, moisture, and other environmental conditions .

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-11(9(2)5-8)14-7-10(12)6-13-14/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOQWPWSALVSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(C=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B1518075.png)

![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)

![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)